molecular formula C21H25F3N2 B5240217 1-(4-Phenylbutan-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(4-Phenylbutan-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B5240217
M. Wt: 362.4 g/mol
InChI Key: DTIZNRFBKSXDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenylbutan-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a phenylbutan-2-yl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylbutan-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenylbutan-2-yl Group: The phenylbutan-2-yl group can be introduced via a Friedel-Crafts alkylation reaction, where phenylbutan-2-yl chloride reacts with the piperazine ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be added through a nucleophilic aromatic substitution reaction, where a trifluoromethylphenyl halide reacts with the piperazine ring in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylbutan-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Phenylbutan-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Phenylbutan-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylbutan-2-yl)piperazine: Lacks the trifluoromethylphenyl group.

    4-[3-(Trifluoromethyl)phenyl]piperazine: Lacks the phenylbutan-2-yl group.

    1-Phenylpiperazine: Lacks both the phenylbutan-2-yl and trifluoromethylphenyl groups.

Uniqueness

1-(4-Phenylbutan-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both the phenylbutan-2-yl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-phenylbutan-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N2/c1-17(10-11-18-6-3-2-4-7-18)25-12-14-26(15-13-25)20-9-5-8-19(16-20)21(22,23)24/h2-9,16-17H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIZNRFBKSXDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.